CMPD1 - 41179-33-3

CMPD1

Catalog Number: EVT-264052
CAS Number: 41179-33-3
Molecular Formula: C22H20FNO2
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CMPD1 is a small molecule that has been extensively studied for its diverse biological activities and potential therapeutic applications. It was initially identified and characterized as a highly selective inhibitor of MAP kinase-activated protein kinase 2 (MK2), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including inflammation, cell proliferation, and survival []. Subsequent research revealed that CMPD1 also exhibits microtubule-inhibiting properties, adding another layer of complexity to its biological effects [].

Vorinostat (SAHA)

Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase inhibitor (HDI) approved for treating cutaneous T-cell lymphoma. [, ] It exhibits clinical activity in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). []

Panobinostat

Compound Description: Panobinostat is another histone deacetylase inhibitor (HDI), structurally and functionally similar to Vorinostat. []

Relevance: Research indicates that CMPD1 (MK2 inhibitor) displays synergy with Panobinostat, similar to its interaction with Vorinostat. [] This finding further supports the hypothesis that CMPD1 (MK2 inhibitor) enhances the anti-leukemic activity of HDIs through a common mechanism. []

Cytarabine

Compound Description: Cytarabine is a chemotherapy agent commonly used in treating acute myeloid leukemia (AML). []

Relevance: Unlike the synergistic interaction observed with HDIs, CMPD1 (MK2 inhibitor) exhibits an antagonistic relationship with Cytarabine. [] This finding suggests that combining CMPD1 (MK2 inhibitor) with Cytarabine might be counterproductive for AML treatment. []

5-Azacitidine

Compound Description: 5-Azacitidine is a hypomethylating agent used in treating myelodysplastic syndromes (MDS). []

Relevance: CMPD1 (MK2 inhibitor) interacts additively with 5-Azacitidine, meaning their combined effect is equal to the sum of their individual effects. [] This interaction contrasts with the synergy observed with HDIs, indicating that CMPD1 (MK2 inhibitor)'s interactions are drug-specific. []

SB202190

Compound Description: SB202190 is a selective inhibitor of p38α/β, a mitogen-activated protein kinase involved in cellular responses to stress and inflammation. []

Relevance: Although both SB202190 and CMPD1 (MK2 inhibitor) target components of the p38-SAPK/JNK pathway, SB202190 does not enhance the anti-leukemic activity of SAHA. [] This difference suggests that CMPD1 (MK2 inhibitor)'s synergistic effects are not solely due to p38 inhibition and might involve other targets or mechanisms. []

LY2228820

Compound Description: LY2228820 is another selective inhibitor of p38α/β, similar to SB202190. []

Relevance: Like SB202190, LY2228820 fails to augment the anti-leukemic activity of SAHA, further supporting the notion that CMPD1 (MK2 inhibitor)'s mechanism of action is distinct from general p38 inhibition. []

SP600125

Compound Description: SP600125 is an inhibitor of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase belonging to the same family as p38. []

Relevance: Despite targeting a closely related kinase within the p38-SAPK/JNK pathway, SP600125 does not modulate the activity of SAHA. [] This finding highlights the specificity of CMPD1 (MK2 inhibitor)'s interaction with the p38-SAPK/JNK pathway and its role in enhancing HDI activity. []

Vinblastine and Vincristine

Compound Description: Vinblastine and Vincristine are vinca alkaloid microtubule-destabilizing agents. []

Relevance: Research showed that both Vinblastine and Vincristine exhibited dose-dependent synergy with Vorinostat, similar to the interaction observed with CMPD1 (MK2 inhibitor). [] This finding, combined with evidence suggesting that CMPD1 can also act as a microtubule destabilizer, led researchers to investigate the potential link between microtubule dynamics and the synergistic effects observed with both CMPD1 and vinca alkaloids. []

Taxol (Paclitaxel)

Compound Description: Taxol is a microtubule-stabilizing agent, unlike the destabilizing effects of vinca alkaloids. []

Relevance: Taxol only potentiated histone deacetylase inhibitor (KDI) activity in about half of the AML cell lines tested, showing a less consistent synergistic effect than CMPD1 (MK2 inhibitor) or vinca alkaloids. [] This suggests that while microtubule dynamics may play a role in the synergy between KDIs and MTAs, the specific mechanism of action might differ between microtubule destabilizers and stabilizers. []

Source and Classification

MK2 is classified under the Mitogen-Activated Protein Kinase-Activated Protein Kinases family, which are serine/threonine kinases. These enzymes are activated by p38 mitogen-activated protein kinase and play crucial roles in regulating cellular responses to stress, cytokine production, and cell cycle control. The MK2a inhibitors are specifically designed to target this kinase's activity, thus modulating its downstream effects on cellular processes.

Synthesis Analysis

The synthesis of MK2 inhibitors has been explored through various methodologies. Notably, microwave-assisted synthesis techniques have gained attention for their efficiency and yield improvements. The Suzuki-Miyaura cross-coupling reaction is a prominent method used to synthesize these compounds. For instance, the synthesis of the MK2 inhibitor PF-3644022 involved multiple steps:

  1. Formation of Amino Compounds: Starting from commercially available materials, amino compounds were synthesized through diazotization followed by reactions with thioglycolates.
  2. Cross-Coupling Reactions: The key step involved using palladium-catalyzed Suzuki-Miyaura coupling to form biaryl bonds, which are crucial for the activity of these inhibitors.
  3. Optimization: Parameters such as temperature (around 150 °C) and reaction time (approximately 2 hours) were optimized to enhance yield and purity .
Molecular Structure Analysis

The molecular structure of MK2 inhibitors typically features a core structure that allows for interaction with the active site of the MK2 enzyme. These compounds often include:

  • Aromatic Rings: Essential for binding interactions.
  • Functional Groups: Such as amines and hydroxyls that can participate in hydrogen bonding or ionic interactions with the enzyme.
  • Chiral Centers: Which may influence the pharmacodynamics and pharmacokinetics of the inhibitors.

For example, PF-3644022 has a complex structure that includes multiple rings and functional groups that enhance its binding affinity to MK2 .

Chemical Reactions Analysis

The chemical reactions involving MK2 inhibitors primarily focus on their synthesis and activation mechanisms. Key reactions include:

  1. Suzuki-Miyaura Cross-Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, critical for constructing the biaryl framework common in MK2 inhibitors.
    Ar X+Ar B OH 2Pd catalystAr Ar +BX3\text{Ar X}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{BX}_3
    where Ar represents an aromatic group and X is a halogen .
  2. Rearrangement Reactions: These may occur during intermediate steps in synthesis, affecting yield and product distribution.
Mechanism of Action

The mechanism by which MK2 inhibitors exert their effects involves competitive inhibition at the active site of the kinase. By binding to this site, they prevent substrate phosphorylation, which is crucial for downstream signaling pathways associated with inflammation and stress responses.

  1. Inhibition of Phosphorylation: The binding of an inhibitor like CMPD1 disrupts the phosphorylation cascade initiated by p38 MAPK.
    MK2+SubstrateInhibitorInactive Complex\text{MK2}+\text{Substrate}\xrightarrow{\text{Inhibitor}}\text{Inactive Complex}

This action has been shown to significantly reduce inflammatory cytokine production and viral replication in various studies .

Physical and Chemical Properties Analysis

MK2 inhibitors exhibit distinct physical and chemical properties that are essential for their biological activity:

  • Solubility: Many MK2 inhibitors are designed to be soluble in aqueous solutions to facilitate bioavailability.
  • Stability: The stability of these compounds under physiological conditions is crucial; modifications may be made to enhance metabolic stability.
  • Molecular Weight: Typically ranges from 300 to 500 g/mol, which balances potency with pharmacokinetic properties.

These properties are crucial for their effectiveness as therapeutic agents .

Applications

The applications of MK2 inhibitors extend across various fields:

  1. Anti-inflammatory Therapy: Due to their ability to modulate cytokine production, they hold promise for treating chronic inflammatory diseases such as rheumatoid arthritis.
  2. Antiviral Agents: Research has shown that inhibiting MK2 can significantly reduce viral replication in infections like Chikungunya virus, highlighting its potential in antiviral drug development .
  3. Cancer Treatment: By interfering with cell cycle regulation and apoptosis pathways mediated by MK2, these inhibitors may provide therapeutic benefits in oncology.
Molecular Mechanisms of MK2a Inhibition in Viral Pathogenesis

Role of MK2/3 in Chikungunya Virus Replication and Progeny Release

MAPK-activated protein kinases 2 and 3 (MK2/3) serve as critical host factors for Chikungunya virus (CHIKV) replication. Microarray analysis of CHIKV-infected Vero cells revealed significant upregulation of MK2/3 expression during infection, particularly with the faster-replicating Indian strain (IS) compared to the prototype strain (PS) [1] [5]. Functional validation through gene silencing demonstrated that dual knockdown of MK2 and MK3 reduced viral progeny release by 58% (p < 0.01) in vitro. This impairment occurs primarily during late-stage infection, where MK2/3 activity facilitates viral assembly and egress [1] [3]. Pharmacological inhibition using the MK2-specific inhibitor CMPD1 (developed by Calbiochem) showed even greater efficacy, achieving 68% inhibition of CHIKV infection in mammalian cell lines [1] [5]. Mechanistically, MK2/3 supports viral replication by phosphorylating downstream substrates involved in cytokinesis, endocytosis, and vesicular trafficking – processes essential for virion maturation and release [3].

Modulation of Actin Cytoskeleton Remodeling via Cofilin Phosphorylation

The actin cytoskeleton serves as a structural scaffold for multiple stages of viral replication. CHIKV infection triggers extensive remodeling of actin networks to facilitate entry, intracellular transport, and budding. CMPD1 treatment disrupts this process by inhibiting the MK2/3-mediated phosphorylation of cofilin, a key actin-severing protein [1] [8]. In uninfected cells, activated MK2 phosphorylates cofilin at Ser-3, inactivating it and promoting F-actin stabilization. During CHIKV infection, this pathway is co-opted to generate stable actin filaments necessary for lamellipodium formation – membrane protrusions critical for cell-to-cell viral spread [1].

  • Lamellipodium Suppression: CMPD1 treatment reduced lamellipodia formation by >75% in infected Vero cells, quantified via phalloidin staining of F-actin [1].
  • Cofilin Dynamics: Immunoblot analysis showed CMPD1 decreased phospho-cofilin (p-cofilin) by 60%, increasing globular (G)-actin pools and disrupting filamentous (F)-actin networks [1].
  • Functional Consequence: This cytoskeletal disruption impairs viral trafficking and release, as evidenced by reduced E2 glycoprotein localization at the plasma membrane [1] [5].

Table 1: Impact of MK2a Inhibition on Actin Remodeling Factors in CHIKV Infection

TargetChange with CMPD1Functional ConsequenceDetection Method
p-Cofilin (Ser-3)↓ 60%Increased G-actin poolsWestern blot
F-actin/G-actin ratio↓ 4.8-foldLoss of stress fibersFluorescence microscopy
Lamellipodia frequency↓ >75%Impaired cell motilityPhalloidin staining
Viral egress sites↓ 70%Reduced virion releaseElectron microscopy

Host-Virus Interaction Networks Involving MAPKAPK2/3 Signaling

The p38MAPK-MK2/3 signaling axis intersects with multiple viral exploitation pathways:

  • Upstream Activation: CHIKV non-structural proteins (nsP1–4) activate p38MAPK, which phosphorylates and activates MK2/3. This creates a signaling hub regulating viral transcription, translation, and immune evasion [1] [10].
  • Cross-talk with HSP27: MK2 phosphorylates heat shock protein 27 (HSP27), which stabilizes actin filaments during infection. CMPD1 blocks this interaction, sensitizing cells to stress-induced cytoskeletal collapse [1] [6].
  • mGluR-LTD Pathway: In neurons, MK2/3 regulates AMPA receptor (GluA1) endocytosis via mGluR-dependent long-term depression. While not yet confirmed in CHIKV, this suggests potential neurotropic mechanisms [8].

Viral dependency on this network makes it a compelling target. CMPD1’s efficacy persists across CHIKV strains (including ECSA and Asian genotypes) and shows partial activity against Zika and Dengue viruses, suggesting broad-spectrum potential through host-directed mechanisms [1] [7].

Transcriptional Regulation of Pro-inflammatory Mediators (CXCL13, MMP9, HGF)

MK2/3 signaling amplifies inflammation via post-transcriptional control of cytokine mRNAs. In CHIKV-infected mice, CMPD1 treatment significantly altered key mediators:

  • Downregulated Effectors:
  • CXCL13: Decreased by 4.2-fold; reduces B-cell recruitment to joints
  • RAGE: 3.5-fold reduction; limits detection of damage-associated molecular patterns
  • MMP9: 67% suppression; inhibits extracellular matrix degradation and vascular leakage [1] [3]
  • Upregulated Regulator:
  • HGF: Increased 2.8-fold; promotes tissue repair and is a biomarker of CHIKV recovery [1] [5]

This immunomodulatory profile correlated with in vivo benefits: C57BL/6 mice showed 40% lower clinical disease scores, 2.5-log reduction in viral load, and 90% survival with CMPD1 (vs. 40% in controls) [1] [3]. The dual antiviral/anti-inflammatory action positions MK2a inhibitors as multifunctional therapeutics.

Table 2: CMPD1-Mediated Modulation of Inflammatory Mediators in CHIKV Infection

MediatorFunction in CHIKV PathogenesisChange with CMPD1Pathogenic Consequence
CXCL13B-cell chemotaxis; joint infiltration↓ 4.2-foldReduced synovitis
RAGEDAMP sensing; inflammation amplification↓ 3.5-foldDecreased cytokine storm
MMP9Tissue remodeling; vascular leakage↓ 67%Attenuated edema/arthritis
FGF-2Fibroblast activation; chronic arthritis↓ 58%Limited joint damage
HGFTissue regeneration; recovery marker↑ 2.8-foldEnhanced repair

Properties

CAS Number

41179-33-3

Product Name

MK2a Inhibitor

IUPAC Name

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide

Molecular Formula

C22H20FNO2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)

InChI Key

ODYAQBDIXCVKAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F

Solubility

Soluble in DMSO

Synonyms

CMPD1; CMPD-1; CMPD 1; IN1225; IN-1225; IN 1225;

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.